2,2,6,6-Tetramethyl-N-(thiazol-4-ylmethyl)piperidin-4-amine

Lipophilicity LogP Drug-likeness

2,2,6,6-Tetramethyl-N-(thiazol-4-ylmethyl)piperidin-4-amine (CAS 1308036-11-4) is a sterically hindered diamine featuring a 2,2,6,6-tetramethylpiperidine core linked via a secondary amine at the 4-position to a thiazol-4-ylmethyl moiety. With molecular formula C₁₃H₂₃N₃S and molecular weight 253.41 g/mol, this compound belongs to the thiazole-piperidine hybrid scaffold class widely exploited in medicinal chemistry for kinase and phosphatase inhibitor programs.

Molecular Formula C13H23N3S
Molecular Weight 253.41 g/mol
Cat. No. B14898540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6,6-Tetramethyl-N-(thiazol-4-ylmethyl)piperidin-4-amine
Molecular FormulaC13H23N3S
Molecular Weight253.41 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1)(C)C)NCC2=CSC=N2)C
InChIInChI=1S/C13H23N3S/c1-12(2)5-10(6-13(3,4)16-12)14-7-11-8-17-9-15-11/h8-10,14,16H,5-7H2,1-4H3
InChIKeyJMWHEPWOWFFEBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,6,6-Tetramethyl-N-(thiazol-4-ylmethyl)piperidin-4-amine: Physicochemical Identity and Scaffold Classification for Research Procurement


2,2,6,6-Tetramethyl-N-(thiazol-4-ylmethyl)piperidin-4-amine (CAS 1308036-11-4) is a sterically hindered diamine featuring a 2,2,6,6-tetramethylpiperidine core linked via a secondary amine at the 4-position to a thiazol-4-ylmethyl moiety . With molecular formula C₁₃H₂₃N₃S and molecular weight 253.41 g/mol, this compound belongs to the thiazole-piperidine hybrid scaffold class widely exploited in medicinal chemistry for kinase and phosphatase inhibitor programs [1]. The tetramethyl substitution pattern distinguishes it from simpler piperidine-thiazole building blocks by imposing conformational restriction, enhanced lipophilicity (computed LogP = 2.54), and attenuated nucleophilicity at the piperidine nitrogen .

Why 2,2,6,6-Tetramethyl-N-(thiazol-4-ylmethyl)piperidin-4-amine Cannot Be Replaced by Non-Hindered Piperidine-Thiazole Analogs


The 2,2,6,6-tetramethyl substitution on the piperidine ring is not merely an incremental structural variation; it fundamentally alters the compound's physicochemical and conformational profile relative to non-methylated analogs such as 1-(thiazol-4-ylmethyl)piperidin-4-amine (CAS 933760-12-4). The four geminal methyl groups eliminate all alpha-hydrogens adjacent to the piperidine nitrogen, blocking the nitrone formation and intramolecular Cope elimination pathways that degrade unhindered secondary amines under oxidative conditions [1]. This steric shielding reduces nucleophilicity at the ring nitrogen (pKa of the conjugate acid of the parent 2,2,6,6-tetramethylpiperidine is ~11.07, versus ~11.22 for unsubstituted piperidine) , while simultaneously increasing computed LogP by approximately 3.0 log units compared to the non-methylated analog (LogP = 2.54 versus −0.47) [2]. These differences mean that the tetramethyl compound and its non-hindered counterpart will exhibit divergent solubility, membrane permeability, and metabolic stability profiles—rendering them non-interchangeable in any medicinal chemistry or chemical biology campaign where consistent physicochemical behavior is required.

Quantitative Differentiation Evidence: 2,2,6,6-Tetramethyl-N-(thiazol-4-ylmethyl)piperidin-4-amine Versus Closest Analogs


Lipophilicity Shift: ~3.0 LogP Unit Increase Over the Non-Methylated Piperidine-Thiazole Analog

The target compound exhibits a computed LogP of 2.5419, compared to a measured LogP of −0.474 for the direct non-methylated analog 1-(thiazol-4-ylmethyl)piperidin-4-amine (CAS 933760-12-4) [1]. This represents an increase of approximately 3.0 log units—equivalent to roughly a 1000-fold increase in octanol/water partition coefficient—driven entirely by the four methyl groups at the 2,6-positions of the piperidine ring. This magnitude of lipophilicity shift moves the compound from the hydrophilic regime (LogP < 0) into the optimal drug-like space (LogP 1–3), substantially altering its predicted membrane permeability and oral absorption profile.

Lipophilicity LogP Drug-likeness Membrane permeability

Steric Hindrance and Oxidative Stability: Prevention of Nitrone Formation via Absence of Alpha-Hydrogens

The 2,2,6,6-tetramethyl substitution eliminates all four alpha-hydrogens adjacent to the piperidine nitrogen. In unhindered secondary amines such as the comparator 1-(thiazol-4-ylmethyl)piperidin-4-amine, these alpha-hydrogens enable two principal degradation pathways: (i) oxidation to nitrone species and (ii) intramolecular Cope elimination [1]. For the target compound, both pathways are structurally blocked. This is the same steric principle that underpins the entire hindered amine light stabilizer (HALS) industry, where 2,2,6,6-tetramethylpiperidine derivatives are the universal scaffold of choice precisely because unsubstituted piperidines lack adequate oxidative stability for demanding applications [2]. The parent amine 2,2,6,6-tetramethylpiperidine has a pKa of 11.07 versus 11.22 for piperidine, reflecting the steric suppression of nitrogen protonation [3].

Oxidative stability Steric hindrance Metabolic stability HALS

Conformational Pre-Organization: Tetramethyl-Locked Chair Conformation Versus Flexible Piperidine Ring

The four methyl substituents at the 2,6-positions of the piperidine ring force the ring into a well-defined chair conformation with the substituents occupying equatorial orientations to minimize 1,3-diaxial interactions [1]. In contrast, the unsubstituted piperidine ring in 1-(thiazol-4-ylmethyl)piperidin-4-amine undergoes rapid chair-chair interconversion at room temperature. This conformational pre-organization of the target compound reduces the entropic penalty upon target binding—a principle validated by the successful use of 2,2,6,6-tetramethylpiperidin-4-amine scaffolds in allosteric SHP2 inhibitors, where the rigidified scaffold was critical for achieving the correct binding pose at the interface of the N-SH2, C-SH2, and phosphatase domains [2]. The X-ray crystal structure of the SHP2 E76A mutant in complex with inhibitor 9b (PDB: 5XZR, resolution 2.8 Å) features a 2,2,6,6-tetramethylpiperidin-4-yl-thiazol-2-amine moiety, demonstrating the scaffold's ability to present the thiazole and amine pharmacophores in a defined, geometrically constrained orientation [3].

Conformational restriction Scaffold pre-organization Entropic penalty Binding affinity

Molecular Weight and Drug-Likeness Profile: Balanced Physicochemical Properties Within Lead-Like Space

The target compound (MW = 253.41 g/mol, TPSA = 36.95 Ų, H-bond donors = 2, H-bond acceptors = 4, rotatable bonds = 3) sits comfortably within lead-like chemical space as defined by the Congreve criteria (MW ≤ 350, cLogP ≤ 3) . By comparison, the non-methylated analog 1-(thiazol-4-ylmethyl)piperidin-4-amine has MW = 197.3 g/mol with a lower LogP (−0.474) that places it below typical lead-like lipophilicity ranges [1]. The target compound's TPSA of 36.95 Ų is below the 60 Ų threshold associated with poor oral absorption, while its 3 rotatable bonds confer sufficient rigidity for target selectivity without excessive flexibility . These properties position the compound as a fragment-to-lead starting point with room for further functionalization while remaining within drug-like property space—a balance not achieved by either the more hydrophilic non-methylated analog or the more complex, higher-MW thiazole-piperidine amide derivatives that frequently exceed MW 400.

Drug-likeness Lead-like properties TPSA Molecular weight RO5

Scaffold Precedent in Clinically Relevant Allosteric Phosphatase Inhibitors: Validation by SHP2 Co-Crystal Structure

The 2,2,6,6-tetramethylpiperidin-4-amine scaffold is integral to a series of allosteric SHP2 inhibitors reported by Xie et al. in the Journal of Medicinal Chemistry (2017) [1]. The co-crystal structure PDB 5XZR (resolution 2.8 Å) shows inhibitor 9b—containing the 2,2,6,6-tetramethylpiperidin-4-yl-thiazol-2-amine core—bound at the interface of the N-SH2, C-SH2, and phosphatase domains of the SHP2 E76A mutant, locking the enzyme in a closed, autoinhibited conformation [2]. While the specific compound in this study differs from the target compound in the thiazole substitution pattern (2-amine linkage vs. 4-ylmethyl linkage), both share the identical 2,2,6,6-tetramethylpiperidin-4-amine substructure that provides the requisite steric bulk and conformational rigidity for the allosteric binding mode. No analogous co-crystal structures exist for SHP2 inhibitors bearing an unsubstituted piperidine-4-amine scaffold in this binding pocket, suggesting that the tetramethyl groups contribute uniquely to the binding pose.

SHP2 Allosteric inhibitor Tyrosine phosphatase Cancer Scaffold validation

Optimal Application Scenarios for 2,2,6,6-Tetramethyl-N-(thiazol-4-ylmethyl)piperidin-4-amine Based on Quantitative Differentiation Evidence


Fragment-to-Lead Medicinal Chemistry Programs Requiring Balanced Lipophilicity and Conformational Pre-Organization

With MW = 253.41, LogP = 2.54, and TPSA = 36.95 Ų, this compound occupies optimal lead-like chemical space for fragment elaboration . Its 3.0 log unit lipophilicity advantage over the non-methylated analog (LogP −0.47) [1] provides sufficient membrane permeability for cell-based target engagement assays, while the conformational rigidity imparted by the 2,2,6,6-tetramethyl substitution reduces the entropic penalty upon target binding—a feature validated in the SHP2 allosteric inhibitor co-crystal structure (PDB 5XZR) [2]. For programs targeting phosphatases, kinases, or other targets where a pre-organized diamine scaffold is desirable, this compound offers a superior starting point compared to the flexible, hydrophilic non-methylated analog.

Chemical Probe Development for Targets Sensitive to Oxidative Degradation or Requiring Long Incubation Times

The absence of alpha-hydrogens adjacent to the piperidine nitrogen blocks the nitrone formation and Cope elimination degradation pathways that compromise unhindered secondary amines under oxidative conditions . This property is particularly valuable for biochemical assays requiring extended incubation (e.g., 24–72 hour cellular assays), for in vivo pharmacokinetic studies where metabolic N-dealkylation is a common clearance mechanism, and for long-term compound storage in DMSO stock solutions where oxidative degradation can confound reproducibility. The non-methylated analog 1-(thiazol-4-ylmethyl)piperidin-4-amine lacks this protective feature and is expected to undergo oxidative degradation more rapidly.

Structure-Based Drug Design Campaigns Leveraging the Thiazole-Piperidine Pharmacophore in a Defined Geometric Orientation

The target compound presents the thiazole ring and the 4-amino group in a geometrically constrained orientation determined by the locked chair conformation of the tetramethylpiperidine ring. This scaffold architecture is directly analogous to the core used in crystallographically validated SHP2 allosteric inhibitors (J. Med. Chem. 2017, PDB 5XZR) . For computational chemists performing docking studies or pharmacophore modeling, this pre-organized scaffold reduces the conformational sampling space and increases the reliability of virtual screening hits compared to the flexible, interconverting conformers of unsubstituted piperidine analogs.

Building Block for Diversity-Oriented Synthesis of Hindered Amine-Containing Compound Libraries

As a secondary amine with two chemically distinct nitrogen centers—the sterically hindered piperidine NH (pKa ~11.07) and the less hindered exocyclic secondary amine—this compound offers orthogonal reactivity for sequential functionalization in library synthesis . The differential basicity and steric accessibility of the two amine sites enable chemoselective derivatization strategies (e.g., reductive amination at the exocyclic amine followed by N-alkylation at the piperidine nitrogen), providing a synthetic versatility not available from the simpler, mono-nitrogen analog 1-(thiazol-4-ylmethyl)piperidin-4-amine [1].

Quote Request

Request a Quote for 2,2,6,6-Tetramethyl-N-(thiazol-4-ylmethyl)piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.